molecular formula C17H12Cl2N2OS B5877533 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5877533
M. Wt: 363.3 g/mol
InChI Key: MOBSGIYCMBBWMI-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide backbone linked to a 1,3-thiazole ring substituted with a 2-chlorobenzyl group. Its molecular formula is C₁₇H₁₂Cl₂N₂OS, with a molecular weight of 363.26 g/mol . The compound’s structure features:

  • A 2-chlorobenzoyl group (electron-withdrawing chloro substituent at the ortho position of the benzene ring).
  • A 1,3-thiazole core (a five-membered heterocycle containing nitrogen and sulfur).
  • A 2-chlorobenzyl substituent on the thiazole’s 5-position, enhancing lipophilicity and steric bulk.

This compound is primarily utilized in pharmaceutical research as a chemical intermediate for developing biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation . Its structural motifs are common in antimicrobial, anticancer, and anti-inflammatory agents due to the thiazole ring’s versatility in drug design .

Properties

IUPAC Name

2-chloro-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-14-7-3-1-5-11(14)9-12-10-20-17(23-12)21-16(22)13-6-2-4-8-15(13)19/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBSGIYCMBBWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Chemical Reactions Analysis

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Key Substituents Potential Applications Reference
2-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide (Target Compound) 1,3-Thiazole - 2-Chlorobenzyl (thiazole 5-position)
- 2-Chlorobenzamide (amide linkage)
Antimicrobial, enzyme inhibitors
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide 1,3-Thiazole - 4-Methoxybenzyl (electron-donating group)
- 2-Chlorobenzamide
Enhanced solubility, CNS-targeting
2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide 1,3-Thiazole - Nitro group (thiazole 5-position)
- 2-Chlorobenzamide
Antiparasitic, nitroreductase substrates
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole - Chloro (thiazole 5-position)
- 2,4-Difluorobenzamide
PFOR enzyme inhibition (antimicrobial)
2-Chloro-N-{5-[ethyl(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}benzamide 1,3,4-Thiadiazole - Sulfamoyl group
- Ethyl(3-methylphenyl) substituent
Anticancer, kinase inhibitors
Key Observations:

Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound enhances lipophilicity and steric hindrance, favoring membrane permeability and target binding in hydrophobic pockets . A nitro group on the thiazole () increases electrophilicity, making the compound a substrate for nitroreductases in anaerobic pathogens .

Heterocycle Modifications: Replacing the thiazole with a 1,3,4-thiadiazole () alters hydrogen-bonding capacity and aromaticity, impacting interactions with enzymes like kinases .

Crystallographic and Computational Insights

  • The target compound’s amide linkage and thiazole ring facilitate planar molecular conformations, critical for π-π stacking in crystal lattices and protein binding .
  • X-ray diffraction studies of analogs (e.g., ) reveal intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing crystal packing and influencing solubility .

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